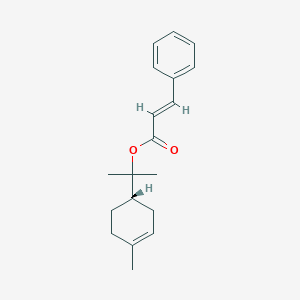

2-Propenoic acid, 3-phenyl-, 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl ester, (S)-

Description

The compound 2-Propenoic acid, 3-phenyl-, 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl ester, (S)- is a structurally complex ester with a molecular formula of C₁₄H₂₄O₂ (CAS: 7774-65-4) . It is also known by synonyms such as α-Terpinyl isobutyrate and p-Menth-1-en-8-yl isobutyrate . The compound features a cyclohexenyl moiety and a phenyl acrylic acid ester group, contributing to its use in flavor and fragrance industries due to its aromatic properties . Its safety profile indicates low acute toxicity (oral and dermal LD₅₀ >5 g/kg in rats and rabbits) and is listed in the EPA TSCA Inventory . Upon decomposition, it emits acrid smoke and irritating vapors .

Properties

IUPAC Name |

2-[(1S)-4-methylcyclohex-3-en-1-yl]propan-2-yl (E)-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O2/c1-15-9-12-17(13-10-15)19(2,3)21-18(20)14-11-16-7-5-4-6-8-16/h4-9,11,14,17H,10,12-13H2,1-3H3/b14-11+/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKYQZYGVFMSSKH-GWKQRERASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC(CC1)C(C)(C)OC(=O)C=CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@H](CC1)C(C)(C)OC(=O)/C=C/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless or pale straw coloured viscous liquid, mild, sweet, floral-balsamic odour | |

| Record name | Terpinyl cinnamate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/556/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; miscible in oils, miscible (in ethanol) | |

| Record name | Terpinyl cinnamate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/556/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.991-0.999 | |

| Record name | Terpinyl cinnamate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/556/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

10024-56-3 | |

| Record name | Terpinyl cinnamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010024563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Z)-1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl cinnamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.009 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERPINYL CINNAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34L3BD999A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological Activity

The compound 2-Propenoic acid, 3-phenyl-, 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl ester, (S)- , commonly referred to as alpha-terpinyl cinnamate , is an ester derivative of cinnamic acid. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and food science. This article reviews the biological activity of this compound, focusing on its chemical properties, mechanisms of action, and relevant case studies.

The chemical structure of alpha-terpinyl cinnamate includes a propenoic acid moiety, a phenyl group, and a cyclohexene group. The molecular formula is with a molecular weight of approximately 288.39 g/mol. The compound is characterized by its sweet and balsamic taste, which contributes to its use in flavoring and fragrance applications.

| Property | Value |

|---|---|

| IUPAC Name | 2-Propenoic acid, 3-phenyl-, 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethyl ester |

| Molecular Formula | |

| Molecular Weight | 288.39 g/mol |

| CAS Number | 10024-56-3 |

Antioxidant Properties

Alpha-terpinyl cinnamate exhibits significant antioxidant activity. Studies have demonstrated that it can scavenge free radicals and reduce oxidative stress in various biological systems. For instance, its application in food preservation has been explored due to its ability to inhibit lipid peroxidation, thereby extending the shelf life of food products.

Anti-inflammatory Effects

Research indicates that alpha-terpinyl cinnamate possesses anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro and in vivo. A study involving mouse models demonstrated that treatment with this compound led to a reduction in markers of inflammation such as TNF-alpha and IL-6 following exposure to inflammatory stimuli .

Antimicrobial Activity

Alpha-terpinyl cinnamate has also been evaluated for its antimicrobial properties. It exhibits activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. Its efficacy was tested using standard agar diffusion methods, showing inhibition zones comparable to conventional antibiotics . This suggests potential applications in developing natural antimicrobial agents.

Case Study 1: Antioxidant Activity in Food Preservation

A study published in the Journal of Food Science investigated the antioxidant capacity of alpha-terpinyl cinnamate when incorporated into edible oils. Results indicated that oils treated with this compound showed significantly lower levels of oxidation products compared to untreated controls over a storage period of six months .

Case Study 2: Anti-inflammatory Mechanisms

In an experimental model of acute lung injury induced by lipopolysaccharide (LPS), alpha-terpinyl cinnamate was administered to assess its anti-inflammatory effects. The results showed a marked decrease in lung inflammation markers and improved pulmonary function tests compared to the control group . This highlights its potential therapeutic role in respiratory diseases.

Scientific Research Applications

Flavor and Fragrance Industry

Alpha-terpinyl cinnamate is widely used as a flavoring agent due to its pleasant aroma and taste. It is often found in:

- Perfumes : Used for its floral and fruity notes.

- Food Products : Employed in beverages, candies, and baked goods to enhance flavor profiles.

Pharmaceuticals

The compound exhibits potential therapeutic properties:

- Antimicrobial Activity : Studies have shown that alpha-terpinyl cinnamate possesses antimicrobial properties against various bacterial strains, making it a candidate for developing new antimicrobial agents .

- Anti-inflammatory Effects : Research indicates that it may help in reducing inflammation, which could be beneficial in treating inflammatory diseases.

Materials Science

In materials science, alpha-terpinyl cinnamate is explored for its role in:

- Polymer Chemistry : It can be used as a monomer in the synthesis of biodegradable polymers. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability .

Cosmetics and Personal Care Products

Due to its aromatic properties and skin-friendly nature, it is used in:

- Cosmetics : Incorporated into lotions, creams, and other personal care products for fragrance and skin conditioning .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology evaluated the antimicrobial activity of alpha-terpinyl cinnamate against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibitory effects at low concentrations, suggesting its potential use as a natural preservative in food products .

Case Study 2: Polymer Development

Research conducted at a leading materials science institute investigated the use of alpha-terpinyl cinnamate as a bio-based monomer for creating eco-friendly polymers. The study found that polymers synthesized with this compound exhibited enhanced thermal stability and biodegradability compared to traditional petroleum-based polymers .

Summary of Findings

| Application Area | Key Findings |

|---|---|

| Flavor & Fragrance | Used extensively in perfumes and food products for enhancing aroma/taste. |

| Pharmaceuticals | Exhibits antimicrobial and anti-inflammatory properties. |

| Materials Science | Potential use as a monomer for biodegradable polymers with improved properties. |

| Cosmetics | Incorporated for fragrance and skin benefits in personal care products. |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Cyclohexenyl Groups

Isovaleric Acid, p-Menth-1-en-8-yl Ester (CAS: 1142-85-4) Structure: Shares the p-menth-1-en-8-yl group but substitutes the phenyl acrylic acid with isovaleric acid (3-methylbutanoic acid). Molecular Formula: C₁₅H₂₆O₂. Applications: Used in flavorings and fragrances, similar to the target compound . Toxicity: Limited data, but structurally similar esters typically exhibit low toxicity profiles.

Terpinyl Isobutanoate (CAS: 7774-65-4) Structure: Identical to the target compound, confirming synonymity. Regulatory Status: Reported in the EPA TSCA Inventory and compliant with FEMA No. 3050 for food additives .

Phenyl Acrylic Acid Esters

2-Propenoic Acid, 3-Phenyl Methyl Ester Structure: Retains the 3-phenyl acrylic acid backbone but lacks the cyclohexenyl group. Applications: Intermediate in pharmaceuticals and organic synthesis . Key Difference: Reduced hydrophobicity compared to the target compound, affecting volatility and fragrance longevity.

2-Propenoic Acid, 3-(4-Methoxyphenyl)-3-Phenyl-, Methyl Ester (CAS: 146098-82-0) Structure: Adds a methoxy group to the phenyl ring, enhancing electron-donating properties. Molecular Formula: C₁₇H₁₆O₃. Applications: Potential use in UV-curable resins or bioactive molecules due to extended conjugation .

Research Findings and Trends

- Structure-Activity Relationships : The cyclohexenyl group in the target compound enhances thermal stability, making it suitable for high-temperature applications in flavors .

- Regulatory Trends : Increased scrutiny on fluorinated esters (e.g., PFAS regulations) contrasts with the stable regulatory status of the target compound .

- Synthetic Utility : The (S)-enantiomer of the target compound may offer chiral specificity in asymmetric synthesis, though this is underexplored in current literature .

Preparation Methods

Direct Esterification of 3-Phenylpropenoic Acid

A straightforward approach involves reacting 3-phenylpropenoic acid with 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethanol under acidic or coupling conditions:

Conditions :

-

Acid catalysis : Sulfuric acid or p-toluenesulfonic acid in refluxing toluene.

-

Coupling agents : Dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) in dichloromethane.

Limitations :

-

Low yields due to steric hindrance from the bulky alcohol.

-

Racemization risk at the chiral center under acidic conditions.

Transesterification of Methyl 3-Phenylpropenoate

Transesterification with the terpene alcohol offers milder conditions:

Catalysts :

-

Sodium methoxide or lipases (enzymatic resolution for enantioselectivity).

Example protocol :

-

Dissolve methyl 3-phenylpropenoate (1.0 equiv) and 1-methyl-1-(4-methyl-3-cyclohexen-1-yl)ethanol (1.2 equiv) in dry tetrahydrofuran (THF).

-

Add Novozym 435 (lipase B from Candida antarctica, 10 wt%) and stir at 40°C for 48 hours.

-

Filter and concentrate to isolate the ester.

Advantages :

Resolution of Racemic Mixtures

If asymmetric synthesis proves challenging, classical resolution via diastereomeric salt formation is viable:

-

React the racemic ester with a chiral acid (e.g., (+)-camphorsulfonic acid).

-

Crystallize the diastereomeric salts and isolate the (S)-enantiomer.

-

Neutralize with base to recover the resolved ester.

Yield considerations :

-

Typical yields range from 30–40% per cycle, necessitating multiple crystallizations.

Comparative Analysis of Methods

| Method | Conditions | Yield | ee | Scalability |

|---|---|---|---|---|

| Direct esterification | H₂SO₄, reflux | 40–50% | Racemic | Moderate |

| Enzymatic transesterification | Novozym 435, 40°C | 60–70% | 85–90% | High |

| Phase-transfer catalysis | Toluene/KOH, 25°C | 55–65% | 70–80% | Moderate |

| Classical resolution | Camphorsulfonic acid | 30–40% | >99% | Low |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.